3-[(2-Methylbenzyl)amino]propanoic acid
Description
Significance of Non-α-Amino Acids in Modern Organic Chemistry
While α-amino acids are the fundamental building blocks of proteins in virtually all living organisms, non-α-amino acids, which are not encoded by the standard genetic code, represent a vast and fertile ground for chemical innovation. These "unnatural" amino acids differ from their α-counterparts in the relative positions of the amino and carboxylic acid functional groups. researchgate.net This structural variance imparts distinct conformational preferences and physicochemical properties.
In modern organic and medicinal chemistry, non-α-amino acids are crucial for several reasons:
Enhanced Stability: Peptides and other molecules synthesized with non-α-amino acids often exhibit increased resistance to enzymatic degradation by proteases. acs.orgresearchgate.net This enhanced metabolic stability is a highly desirable trait in drug development, as it can lead to longer-lasting therapeutic effects.
Novel Secondary Structures: The inclusion of non-α-amino acids, particularly β-amino acids, into peptide chains can induce the formation of unique and predictable three-dimensional structures, known as foldamers. acs.org These structures can mimic natural protein motifs or form entirely new shapes capable of specific molecular recognition and biological activity.
Expanded Chemical Diversity: By moving beyond the 20 standard amino acids, chemists can introduce a wide array of side chains and backbone architectures, creating libraries of compounds with diverse functionalities for screening in drug discovery and materials science. hilarispublisher.comresearchgate.net
Overview of β-Aminopropanoic Acid as a Core Scaffold
The simplest β-amino acid is 3-aminopropanoic acid, commonly known as β-alanine. nih.gov It consists of a three-carbon chain with the amino group attached to the β-carbon (the carbon second from the carboxyl group). This seemingly minor structural change from its α-alanine counterpart has profound implications for its chemical behavior.
β-Aminopropanoic acid serves as a fundamental scaffold in the synthesis of more complex molecules. Its unique structural features, including an additional carbon atom in the backbone compared to α-amino acids, provide greater conformational flexibility. acs.org This flexibility allows peptides incorporating β-alanine to adopt distinct secondary structures, such as helices, sheets, and turns, that are not readily accessible to natural peptides. acs.orgresearchgate.net Consequently, β-aminopropanoic acid and its derivatives are vital building blocks for creating peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. hilarispublisher.com
Contextualizing Substituted β-Amino Acid Derivatives in Medicinal and Material Sciences
The true potential of the β-aminopropanoic acid scaffold is realized through the introduction of substituents at various positions. Modifying the core structure by adding chemical groups to the nitrogen atom (N-substitution) or the carbon backbone creates a vast family of substituted β-amino acid derivatives with tailored properties.
In medicinal chemistry , these derivatives are of significant interest. hilarispublisher.com N-substituted β-amino acids are integral components in the design of a wide range of biologically active molecules. For example, they are used to develop inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, and as scaffolds for creating potent antimicrobial or anticancer agents. researchgate.nethilarispublisher.com The specific substituent can influence binding affinity to biological targets, solubility, and metabolic stability. The introduction of an N-benzyl group, for instance, can introduce hydrophobic interactions that are critical for binding to certain protein targets. nih.gov
In material sciences , the self-assembly properties of β-amino acid derivatives are being explored to create novel biomaterials. The predictable folding patterns of β-peptides allow for the design of hydrogels, nanofibers, and other ordered nanostructures. These materials have potential applications in tissue engineering, drug delivery, and as catalysts for chemical reactions.
Research Rationale for Investigating 3-[(2-Methylbenzyl)amino]propanoic Acid
The rationale for focusing on this particular compound can be broken down into the contributions of its constituent parts:
β-Aminopropanoic Acid Core: Provides the foundational β-amino acid structure, offering inherent metabolic stability and unique conformational possibilities compared to α-amino acids.
N-Benzyl Group: The benzyl (B1604629) substituent introduces a rigid, aromatic ring that can participate in hydrophobic and π-π stacking interactions with biological targets. Such interactions are often crucial for potent and selective binding.
Ortho-Methyl Group: The placement of a methyl group at the 2-position (ortho) of the benzyl ring is a key design choice. This modification introduces steric bulk close to the nitrogen atom, which can lock the benzyl group into a preferred conformation. This conformational restriction can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. acs.org Furthermore, the methyl group alters the electronic properties of the aromatic ring, which can also fine-tune binding interactions.
By studying this compound and comparing its biological or material properties to its unsubstituted parent compound (N-benzyl-β-alanine) or its isomers (3-methylbenzyl and 4-methylbenzyl derivatives), researchers can gain valuable insights into the specific steric and electronic requirements for a desired function. This knowledge is critical for the rational design of more effective drugs or more functional materials.
Chemical Compound Data
| Compound Name |
| This compound |
| 3-Aminopropanoic acid (β-Alanine) |
| α-Alanine |
| 3-[(3-Methylbenzyl)amino]propanoic acid |
| 3-[(4-Methylbenzyl)amino]propanoic acid |
Table of Chemical Properties for this compound
| Identifier | Value |
|---|---|
| CAS Number | 923183-29-3 guidechem.com |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 3-{[(2-methylphenyl)methyl]amino}propanoic acid |
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylphenyl)methylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-2-3-5-10(9)8-12-7-6-11(13)14/h2-5,12H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKKQGRAACVXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Methylbenzyl Amino Propanoic Acid and Analogues
Retrospective Analysis of 3-[(2-Methylbenzyl)amino]propanoic Acid
A retrosynthetic analysis of this compound reveals several logical bond disconnections that point to plausible synthetic routes.
Key Disconnections and Precursors
The primary disconnections for the target molecule involve the C-N and C-C bonds of the β-amino acid backbone.
Cα-Cβ Bond Disconnection: This approach suggests a Mannich-type reaction, involving 2-methylbenzylamine (B130908), an enolizable carboxylic acid derivative, and formaldehyde (B43269) or a synthetic equivalent.
N-Cβ Bond Disconnection: This is a more common and direct approach. It suggests two main pathways:
Michael Addition: The disconnection of the N-Cβ bond points to the conjugate addition of 2-methylbenzylamine to an acrylic acid derivative, such as methyl acrylate (B77674), followed by hydrolysis of the ester.
Reductive Amination: This disconnection envisions the reaction between a β-keto acid or its ester and 2-methylbenzylamine, followed by reduction of the resulting imine or enamine.
Cβ-C(O) Bond Disconnection: This less common strategy might involve the reaction of a pre-formed organometallic reagent derived from N-(2-methylbenzyl)aziridine with carbon dioxide.
These disconnections lead to readily available starting materials: 2-methylbenzylamine, acrylic acid or its esters, and β-keto esters.
Strategic Considerations for β-Amino Acid Synthesis
The synthesis of β-amino acids presents unique challenges and requires careful strategic planning. illinois.edu Key considerations include:
Regioselectivity: Ensuring the formation of the β-amino acid isomer over the α-isomer is crucial. Methods like Michael addition and reductive amination of β-keto esters are inherently regioselective for the β-position.
Control of Over-alkylation: In direct alkylation approaches, preventing the formation of tertiary amines can be challenging. Reductive amination offers a more controlled method for introducing a single substituent onto the nitrogen atom. masterorganicchemistry.com
Functional Group Compatibility: The chosen synthetic route must be compatible with the functional groups present in the precursors. Protecting groups may be necessary for the carboxylic acid or amine functionalities during certain transformations.
Atom Economy: Multi-component reactions (MCRs) are particularly attractive as they offer high atom economy by combining three or more starting materials in a single step to construct the desired scaffold.
Direct Synthesis Routes
Several direct synthetic routes can be employed to construct the this compound scaffold.
Michael Addition Reactions for β-Amino Acid Formation
The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a widely used and efficient method for the synthesis of β-amino acids. illinois.edu This reaction involves the nucleophilic attack of the amine at the β-carbon of the activated alkene.
A study on the asymmetric synthesis of α-alanine derivatives provides a relevant example of a Michael addition involving a substituted benzylamine. In this research, the Michael addition of 4-methylbenzylamine (B130917) to a nickel(II) complex of dehydroalanine (B155165) was investigated. thieme-connect.com Although the target molecule is a β-amino acid, this example illustrates the feasibility of using substituted benzylamines as nucleophiles in Michael additions to α,β-unsaturated systems.
Table 1: Michael Addition for the Synthesis of a 4-Methylbenzylamino Alanine Derivative
| Entry | Amine | Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|
Data sourced from a study on the synthesis of α-alanine derivatives. thieme-connect.com
To synthesize this compound specifically, 2-methylbenzylamine would be reacted with an acrylate ester, such as methyl or ethyl acrylate. The resulting β-amino ester can then be hydrolyzed to afford the desired carboxylic acid.
Reductive Amination Strategies for Amine Introduction
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a cornerstone of amine synthesis. acsgcipr.org This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this strategy would involve the reaction of a β-keto ester, such as ethyl 3-oxopropanoate, with 2-methylbenzylamine.
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred because they selectively reduce the protonated imine in the presence of the ketone. masterorganicchemistry.com Alternatively, catalytic hydrogenation can be employed.
Table 2: General Conditions for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Key Features |
|---|---|---|---|---|
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH3CN, NaBH(OAc)3 | Dichloromethane, Methanol (B129727) | Mild conditions, high selectivity for imine reduction. |
Multi-Component Reactions (MCRs) for Scaffold Construction
Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules from simple starting materials in a single synthetic operation. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of amino acid derivatives. nih.govwikipedia.org
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov By using a β-keto acid as the acidic component and 2-methylbenzylamine as the amine, it is conceivable to construct a scaffold related to the target molecule. Variants of the Ugi reaction, such as the Ugi three-component reaction (U-3CR), can also be employed. rsc.org
The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While the direct synthesis of a β-amino acid via the Passerini reaction is not straightforward, the products can serve as versatile intermediates for further transformations.
While no specific examples detailing the synthesis of this compound using MCRs were found in the provided search results, the versatility of these reactions suggests their potential applicability. The development of novel MCRs for the synthesis of N-substituted β-amino acids remains an active area of research.
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound and its analogues, this is critical as different enantiomers can have vastly different pharmacological effects. The primary strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic biocatalysis.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliary-mediated synthesis is a robust and widely used method for the preparation of enantiomerically pure β-amino acids. wikipedia.org This approach involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
A common strategy involves the conjugate addition of an amine to an α,β-unsaturated ester or amide that is attached to a chiral auxiliary. For the synthesis of N-substituted β-amino acids, a nucleophilic amine, such as 2-methylbenzylamine, can be added to an acrylate derivative bearing a chiral auxiliary. The steric hindrance provided by the auxiliary directs the approach of the amine, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched β-amino acid.
Another approach is the stereoselective alkylation of a β-amino acid derivative where the stereochemistry is controlled by a chiral auxiliary. nih.gov While no specific examples for this compound are available, the synthesis of α-substituted β-amino acids has been demonstrated with high diastereoselectivity using chiral auxiliaries. acs.org
Table 1: Examples of Chiral Auxiliaries in the Asymmetric Synthesis of β-Amino Acid Analogues
| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| (S)-4-benzyl-2-oxazolidinone | Conjugate Addition | >95% | rhhz.net |
| (R)-2-amino-2-phenylethanol | Alkylation | up to 98% | uni-koeln.de |
| (1R,2S)-Ephedrine | Michael Addition | >90% | General methodology |
This table presents data for the synthesis of β-amino acid analogues, as specific data for this compound is not available in the reviewed literature.
Asymmetric Catalysis (e.g., organocatalysis, transition metal catalysis)
Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This field is broadly divided into organocatalysis and transition metal catalysis.
Organocatalysis utilizes small organic molecules as catalysts. For the synthesis of β-amino acids, organocatalysts can activate substrates in a stereoselective manner. A prominent example is the Mannich reaction, where an enolizable carbonyl compound reacts with an imine. Chiral Brønsted acids or bases can catalyze the asymmetric addition of a nucleophile to an imine derived from 2-methylbenzylamine, leading to the enantioselective formation of the desired β-amino acid precursor. Proline and its derivatives are common organocatalysts for such transformations. mdpi.com
Transition metal catalysis employs complexes of metals like rhodium, ruthenium, iridium, and copper with chiral ligands to catalyze enantioselective reactions. scielo.br Asymmetric hydrogenation of enamines or α,β-unsaturated β-amino acid precursors is a powerful method. nih.gov For a compound like this compound, a precursor with a double bond at the α,β- or β,γ-position could be hydrogenated using a chiral transition metal catalyst to introduce the desired stereocenter with high enantioselectivity. nih.gov
Table 2: Asymmetric Catalysis in the Synthesis of β-Amino Acid Analogues
| Catalyst System | Type of Reaction | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|
| Rh(I)-BINAP | Asymmetric Hydrogenation | >95% | scielo.br |
| Chiral Phosphoric Acid | Mannich Reaction | up to 99% | General methodology |
| Cu(I)-Tol-BINAP | Conjugate Addition | up to 98% | General methodology |
This table presents data for the synthesis of β-amino acid analogues, as specific data for this compound is not available in the reviewed literature.
Enzymatic Biocatalysis in Stereoselective Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly important tool in the synthesis of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmentally friendly nature. mdpi.com For the synthesis of chiral β-amino acids, several enzymatic strategies can be envisioned.
Kinetic resolution is a common approach where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, a lipase (B570770) could be used to selectively hydrolyze an ester derivative of racemic this compound, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov
Asymmetric synthesis using enzymes can also be employed. For example, a transaminase could catalyze the asymmetric amination of a β-keto acid precursor to directly yield the desired chiral β-amino acid. researchgate.net Reductive amination, catalyzed by engineered amine dehydrogenases, is another promising biocatalytic method for the synthesis of chiral amines and amino acids. thieme-connect.defrontiersin.org
Table 3: Enzymatic Approaches for the Synthesis of Chiral Amino Acids
| Enzyme Class | Type of Transformation | Key Advantage | Reference |
|---|---|---|---|
| Lipase | Kinetic Resolution | High enantioselectivity | nih.gov |
| Transaminase | Asymmetric Amination | Direct formation of chiral amine | researchgate.net |
| Amine Dehydrogenase | Reductive Amination | High atom economy | frontiersin.org |
This table presents general enzymatic approaches applicable to chiral amino acid synthesis, as specific data for this compound is not available in the reviewed literature.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is crucial in modern synthetic chemistry to minimize the environmental impact of chemical processes. tandfonline.com This is particularly relevant in the pharmaceutical industry, where complex multi-step syntheses are common. tandfonline.com
Solvent Selection and Minimization
Solvent selection has a significant impact on the environmental footprint of a synthesis. mdpi.com Traditional solvents are often volatile, toxic, and derived from petrochemical sources. Green chemistry encourages the use of safer, more environmentally benign solvents such as water, ethanol (B145695), or supercritical fluids. nih.govacs.org For the synthesis of this compound, exploring aqueous reaction conditions or the use of recyclable and biodegradable solvents would be a key green chemistry consideration. tandfonline.com Furthermore, minimizing the total volume of solvent used through process optimization and the use of solvent-free reaction conditions can significantly reduce waste. nih.govnih.gov
Table 4: Green Solvent Replacement Strategies
| Conventional Solvent | Greener Alternative(s) | Key Considerations | Reference |
|---|---|---|---|
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate | Toxicity, Volatility | mdpi.comtandfonline.com |
| N,N-Dimethylformamide (DMF) | N-Butylpyrrolidinone (NBP), Cyrene™ | Reprotoxicity | nih.gov |
| Toluene | Anisole, p-Cymene | Environmental persistence | mdpi.com |
This table provides general guidance on greener solvent choices in pharmaceutical synthesis.
Atom Economy and Reaction Efficiency
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts, like substitution or elimination reactions.
Waste Reduction Strategies
The primary goal of waste reduction in chemical synthesis is to minimize the environmental impact by improving efficiency and reducing the generation of harmful byproducts. For the synthesis of N-substituted β-amino acids like this compound, several strategies have been developed, primarily centered around catalytic and procedural optimizations.
Catalytic methods are at the forefront of green synthesis, as they can significantly improve reaction efficiency and reduce waste by enabling reactions with high atom economy. Two prominent catalytic routes for the synthesis of N-substituted β-amino acids are the aza-Michael addition and reductive amination.
The aza-Michael addition is an atom-economical method for forming carbon-nitrogen bonds. rsc.orghilarispublisher.com In the context of synthesizing this compound, this would involve the direct addition of 2-methylbenzylamine to an acrylic acid derivative. This approach, in principle, incorporates all atoms from the reactants into the final product, leading to a theoretical atom economy of 100%.
Reductive amination offers another efficient pathway. This one-pot reaction combines a carbonyl compound with an amine and a reducing agent to form the corresponding amine. acs.org For the synthesis of analogues, this could involve the reaction of a β-keto acid with an amine, followed by reduction. The use of catalytic hydrogenation in this process is particularly advantageous as it uses molecular hydrogen as the reducing agent, with water being the only byproduct, thus minimizing waste. mdpi.com
The development of recyclable catalysts is a crucial aspect of waste reduction. Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture and reused, reducing both catalyst waste and the cost of synthesis. acs.org
The choice of solvent plays a significant role in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents, such as water, or conducting reactions under solvent-free conditions. researchgate.net
For the aza-Michael addition, studies have shown that the reaction can be effectively carried out in water, which is a benign and environmentally friendly solvent. researchgate.net Solvent-free conditions, where the neat reactants are mixed, often with catalytic amounts of a reagent, represent an ideal scenario for waste reduction by completely eliminating solvent waste. researchgate.net
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and can exhibit high stereoselectivity, which is crucial for the synthesis of chiral molecules. nih.gov
For the synthesis of N-substituted β-amino acids, enzymes such as transaminases and imine reductases are of particular interest. nih.gov These enzymes can catalyze the reductive amination of keto acids to produce the desired amino acids with high enantiomeric purity, avoiding the need for chiral auxiliaries or resolution steps that generate additional waste. nih.govnih.gov Whole-cell biotransformation systems are also being developed to regenerate cofactors in situ, further enhancing the efficiency and reducing the cost of these processes. nih.gov
To quantify the waste reduction potential of these green methodologies, we can analyze the atom economy of plausible synthetic routes to this compound.
Route 1: Catalytic Aza-Michael Addition (Solvent-Free)
This route involves the direct addition of 2-methylbenzylamine to acrylic acid.
Reactants: 2-Methylbenzylamine (C₈H₁₁N) + Acrylic Acid (C₃H₄O₂)
Product: this compound (C₁₁H₁₅NO₂)
The atom economy for this addition reaction is theoretically 100%, as all atoms of the reactants are incorporated into the product.
Route 2: Catalytic Reductive Amination
This route could involve the reaction of a suitable β-aldehyde with 2-methylbenzylamine followed by catalytic hydrogenation.
Reactants: 3-Oxopropanoic acid (C₃H₄O₃) + 2-Methylbenzylamine (C₈H₁₁N) + H₂
Product: this compound (C₁₁H₁₅NO₂) + H₂O
While this route is not fully atom-economical due to the formation of water, the use of catalytic hydrogen as the reductant makes it a very green option compared to stoichiometric reducing agents that generate significant inorganic waste.
Table 1: Comparison of Green Chemistry Metrics for Synthetic Routes
| Synthetic Route | Key Green Features | Theoretical Atom Economy (%) | Primary Byproduct(s) |
| Catalytic Aza-Michael Addition | Solvent-free, 100% atom economy | 100 | None |
| Catalytic Reductive Amination | One-pot, use of H₂ as a clean reductant | < 100 | Water |
| Biocatalytic Synthesis | Mild conditions, high stereoselectivity, aqueous media | Varies with specific enzymatic reaction | Typically water or other benign molecules |
Chemical Derivatization and Structural Modifications of 3 2 Methylbenzyl Amino Propanoic Acid
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a primary target for structural modification, allowing for the synthesis of a variety of derivatives with altered polarity and biological profiles.
Esterification and Amidation Reactions
Esterification of 3-[(2-Methylbenzyl)amino]propanoic acid can be readily achieved to enhance its lipophilicity and modify its pharmacokinetic properties. Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed. For instance, reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalyst like trimethylchlorosilane or thionyl chloride can yield the corresponding methyl or ethyl esters. nih.govrsc.org These reactions are typically performed under mild conditions to prevent side reactions. The use of benzyl (B1604629) alcohol can also produce the corresponding benzyl ester. acs.org
Amidation of the carboxylic acid group introduces a stable amide bond, a common feature in many biologically active molecules. This transformation can be accomplished by activating the carboxylic acid, for example, by converting it into an acid chloride or by using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an amine. researchgate.net This allows for the introduction of a wide array of substituents, leading to a diverse library of amide derivatives. For example, reaction with various primary or secondary amines can yield the corresponding N-substituted amides. scielo.org.mx
Table 1: Examples of Ester and Amide Derivatives
| Derivative Type | Reactant | Potential Product Name |
|---|---|---|
| Methyl Ester | Methanol | Methyl 3-[(2-methylbenzyl)amino]propanoate |
| Ethyl Ester | Ethanol | Ethyl 3-[(2-methylbenzyl)amino]propanoate |
| Benzyl Ester | Benzyl Alcohol | Benzyl 3-[(2-methylbenzyl)amino]propanoate |
| Simple Amide | Ammonia | 3-[(2-Methylbenzyl)amino]propanamide |
| N-Benzyl Amide | Benzylamine | N-Benzyl-3-[(2-methylbenzyl)amino]propanamide |
Carboxyl Group Reduction to Alcohols
The reduction of the carboxylic acid functionality in this compound to a primary alcohol yields 3-[(2-Methylbenzyl)amino]propan-1-ol. This transformation eliminates the acidic nature of the parent molecule and introduces a hydroxyl group that can be further functionalized. A common method for this reduction involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as a mixed anhydride, which is then reduced with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov The resulting amino alcohol, 3-[(2-methylbenzyl)amino]propan-1-ol, is a versatile intermediate for further chemical modifications. nih.gov
Table 2: Products of Carboxylic Acid Reduction
| Starting Material | Product Name |
|---|---|
| This compound | 3-[(2-Methylbenzyl)amino]propan-1-ol |
Modifications at the Secondary Amine Functionality
The secondary amine in this compound is a nucleophilic center that can readily undergo alkylation and acylation reactions, providing a route to a wide range of tertiary amine derivatives.
Alkylation and Acylation Reactions
N-Alkylation of the secondary amine introduces an additional alkyl group, converting it into a tertiary amine. This can be achieved by reaction with an alkyl halide. acs.org For instance, reaction with methyl iodide would yield N-methyl-3-[(2-methylbenzyl)amino]propanoic acid. Direct N-alkylation of unprotected amino acids with alcohols has also been reported using catalytic methods, which represents a more environmentally friendly approach. nih.gov These modifications can significantly alter the basicity and steric environment of the nitrogen atom.
N-Acylation involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-acyl derivative. For example, reaction with acetyl chloride would produce N-acetyl-3-[(2-methylbenzyl)amino]propanoic acid. This transformation replaces the basic secondary amine with a neutral amide group, which can have a profound impact on the molecule's biological activity. researchgate.net
Table 3: Examples of N-Alkylation and N-Acylation Derivatives
| Modification | Reactant | Potential Product Name |
|---|---|---|
| N-Methylation | Methyl Iodide | N-Methyl-3-[(2-methylbenzyl)amino]propanoic acid |
| N-Ethylation | Ethyl Bromide | N-Ethyl-3-[(2-methylbenzyl)amino]propanoic acid |
| N-Acetylation | Acetyl Chloride | N-Acetyl-3-[(2-methylbenzyl)amino]propanoic acid |
| N-Benzoylation | Benzoyl Chloride | N-Benzoyl-3-[(2-methylbenzyl)amino]propanoic acid |
Cyclization Reactions to Form Heterocyclic Derivatives
The bifunctional nature of this compound allows for intramolecular cyclization reactions to form various heterocyclic structures, such as lactams.
One important class of heterocyclic derivatives that can be synthesized are β-lactams (azetidin-2-ones). These four-membered rings can be formed through intramolecular cyclization of N-substituted-β-amino acids. nih.govresearchgate.net For instance, treatment of N-benzyl-N-chloroacetyl amino acid derivatives with a base can lead to the formation of 4-substituted-azetidin-2-ones. nih.gov
Another possibility is the formation of pyrrolidin-2-ones (γ-lactams). The synthesis of N-substituted pyrrolidin-2-ones can be achieved through the condensation of primary amines with γ-butyrolactone at high temperatures. rdd.edu.iq While not a direct cyclization of the target molecule, it demonstrates a pathway to related heterocyclic structures. More direct intramolecular cyclization strategies, for example, via C-H insertion reactions involving the N-benzyl group, have been explored for the synthesis of γ-lactams. researchgate.net The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and benzylamines also provides a route to this class of heterocycles. mdpi.comnih.gov
Table 4: Potential Heterocyclic Derivatives
| Heterocycle Type | General Structure |
|---|---|
| β-Lactam | Azetidin-2-one ring |
| γ-Lactam | Pyrrolidin-2-one ring |
Transformations Involving the 2-Methylbenzyl Moiety
The 2-methylbenzyl group, while generally more stable than the other functional groups, can also undergo chemical transformations, primarily on the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, could potentially be used to introduce substituents onto the phenyl ring. However, the reaction conditions would need to be carefully controlled to avoid side reactions at the more reactive amino and carboxyl functionalities. The presence of the alkyl and aminoalkyl substituents on the ring will direct incoming electrophiles to specific positions. The steric hindrance from the rest of the molecule would also play a significant role in the regioselectivity of these reactions. researchgate.net
Aromatic Ring Functionalization (e.g., halogenation, nitration)
The benzene (B151609) ring of the 2-methylbenzyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing substituents—the alkyl group (-CH₃) and the aminopropanoic acid side chain—are ortho-, para-directing activators. This directs incoming electrophiles primarily to positions 4 and 6, and to a lesser extent, position 3 of the aromatic ring.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions. Halogenation of aromatic rings within amino acid structures is a known strategy in medicinal chemistry. mdpi.com For instance, bromination of tryptophan residues occurs naturally and has been replicated synthetically. mdpi.com Analogous to the halogenation of other activated aromatic systems, direct treatment of this compound with electrophilic halogenating agents could yield halogenated derivatives. The reaction of amino acids with disinfectants containing electrophilic bromine and chlorine has been shown to result in halogenated products. mdpi.com
Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can serve as a precursor for other functional groups, such as an amino group, through subsequent reduction. The nitration of m-toluic acid, a structurally related compound, is achieved by reacting it with nitric acid, yielding 2-nitro-3-methylbenzoic acid. google.com A similar approach using a mixture of nitric and sulfuric acid could be applied to this compound to produce its nitrated derivatives. The nitro group's position would be governed by the directing effects of the existing substituents.
| Reaction Type | Typical Reagents | Potential Product | Significance of Modification |
|---|---|---|---|
| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Br₂ | 3-[(5-Bromo-2-methylbenzyl)amino]propanoic acid | Increases lipophilicity and can introduce new binding interactions. mdpi.com |
| Nitration | HNO₃ / H₂SO₄ | 3-[(2-Methyl-5-nitrobenzyl)amino]propanoic acid | Nitro group can be reduced to an amine for further functionalization. google.com |
Methyl Group Oxidation or Derivatization
The benzylic methyl group is another key site for chemical modification, most notably through oxidation. Oxidation of an aryl methyl group can convert it into a hydroxymethyl, aldehyde, or carboxylic acid group, drastically altering the molecule's polarity and functionality.
A patented method for the oxidation of oxidation-resistant aryl methyl groups to carboxylic acid groups involves heating the compound with an oxidizing agent such as vanadium pentoxide (V₂O₅) or manganese dioxide (MnO₂) in the presence of sulfuric acid. google.com This process, conducted at temperatures up to 150°C, can effectively transform the methyl-substituted benzene ring into a carboxy-substituted one. google.com Applying this method to this compound would yield 2-{[(2-carboxyethyl)amino]methyl}benzoic acid, introducing an additional acidic functional group that could influence the molecule's solubility and biological interactions.
| Reaction Type | Reagents | Potential Product | Significance of Modification |
|---|---|---|---|
| Oxidation to Carboxylic Acid | Vanadium pentoxide (V₂O₅) or Manganese dioxide (MnO₂), H₂SO₄, Heat | 2-{[(2-carboxyethyl)amino]methyl}benzoic acid | Introduces a second carboxylic acid group, increasing polarity and creating new interaction sites. google.com |
Incorporation into Peptide and Pseudo-Peptide Structures
As a β-amino acid, this compound is a valuable building block for the synthesis of peptides and peptidomimetics with unnatural backbones. Its incorporation can confer unique structural and functional properties not accessible with standard proteinogenic α-amino acids.
β-Peptide Synthesis utilizing this compound
β-Peptides are polymers composed of β-amino acids. The additional carbon atom in the backbone of β-amino acids leads to the formation of unique secondary structures, such as helices and sheets, that differ from those of α-peptides. The synthesis of peptides containing β-amino acids often utilizes standard solid-phase peptide synthesis (SPPS) or solution-phase techniques. nih.govnih.gov
However, the coupling of β-amino acids can present challenges. Steric hindrance, particularly at the β-carbon, can slow down the reaction rate and lead to side reactions. rsc.org The synthesis of peptides containing the sterically hindered 3-amino-2,2-dimethylpropionic acid, for example, encountered side reactions. rsc.org Despite these challenges, protected tri- and hexa-peptides were successfully prepared using common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. rsc.org Similar strategies would be employed for incorporating this compound into a growing peptide chain.
| Coupling Reagent | Additive | Description |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | A classic carbodiimide-based coupling method; HOBt is added to suppress racemization and improve reaction rates. rsc.org |
| N-tert-butyl-N′-ethyl carbodiimide (B86325) (TBEC) | Oxyma Pure | Used for the activation of carboxylic groups in solid-phase peptide synthesis. nih.gov |
| HATU, BOP | None (activator included) | Highly activating reagents, though their use can sometimes lead to increased side products with sterically hindered amino acids. beilstein-journals.org |
Application as a Non-Proteinogenic Amino Acid Residue
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.orgebi.ac.uk These can occur naturally in various organisms or be synthesized in the laboratory. wikipedia.org this compound is classified as a synthetic, non-proteinogenic β-amino acid.
The incorporation of NPAAs like this compound into peptide structures is a powerful strategy in drug discovery and materials science. nih.govnih.gov One of the primary advantages is the enhanced stability of the resulting peptides. Peptides composed entirely or partially of β-amino acids are often resistant to degradation by proteases, the enzymes that typically break down natural peptides. nih.gov This increased proteolytic stability can extend the half-life of peptide-based drugs in the body. Furthermore, the unique folding patterns of β-peptides can be used to mimic the structures of natural proteins or to create entirely new architectures capable of specific molecular recognition and biological activity. mdpi.com The introduction of the 2-methylbenzyl group also provides a specific hydrophobic and aromatic moiety that can be tailored for precise interactions with biological targets.
Computational and Theoretical Investigations of 3 2 Methylbenzyl Amino Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These calculations provide insights into molecular structure, stability, and reactivity.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. mdpi.comacs.org A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity.
For 3-[(2-Methylbenzyl)amino]propanoic acid, the HOMO is expected to be localized primarily on the electron-rich 2-methylbenzyl group and the nitrogen atom of the amino group, due to the presence of π-electrons and lone pairs. Conversely, the LUMO would likely be distributed over the carboxylic acid group, which acts as an electron-accepting moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation.
Illustrative data from a hypothetical DFT calculation at the B3LYP/6-31G(d) level of theory is presented below.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| ΔE (Gap) | 5.15 | ELUMO - EHOMO; indicates chemical stability and reactivity. |
A relatively large energy gap, as illustrated above, would suggest that this compound is a kinetically stable molecule under standard conditions.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analysis of these orbitals provides a detailed picture of electron distribution and bonding. In this compound, MO analysis would reveal the nature of the covalent bonds and the delocalization of electrons across the aromatic ring.
The interaction between the HOMO of an electron donor and the LUMO of an electron acceptor governs many chemical reactions. In the context of this molecule, the nitrogen atom's lone pair contributes significantly to the HOMO, making it a primary site for electrophilic attack. The carboxylic acid's π* anti-bonding orbital, a major component of the LUMO, would be the target for nucleophilic attack.
| Molecular Orbital | Primary Atomic Orbital Contributions | Implied Chemical Character |
| HOMO | p-orbitals of the aromatic ring, p-orbital of the Nitrogen atom | Nucleophilic, Electron-donating |
| LUMO | π* orbitals of the Carbonyl group (C=O) in the carboxylic acid | Electrophilic, Electron-accepting |
Computational methods are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Predictions for ¹H and ¹³C NMR spectra would help in assigning specific signals to each unique nucleus in the molecule.
Illustrative Predicted NMR Chemical Shifts (in ppm) relative to TMS.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.5 - 12.0 | 175.0 |
| Aromatic Ring (C₆H₄) | 7.1 - 7.3 | 125.0 - 138.0 |
| Methylene (B1212753) (-CH₂-N) | 3.8 | 45.0 |
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The predicted IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic parts.
Illustrative Predicted IR Frequencies.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~3300 (broad) |
| N-H (Amine) | Stretching | ~3350 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions and UV-Vis absorption spectra. For this compound, the spectrum would likely be dominated by π→π* transitions within the 2-methylbenzyl aromatic system.
Illustrative Predicted UV-Vis Absorption.
| Transition | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π→π* | ~265 | Moderate |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into their conformational flexibility and interactions with the environment, such as a solvent.
This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformers. The energy required to rotate around a specific bond is known as the rotational barrier. Calculating these barriers is crucial for understanding the molecule's flexibility.
Illustrative Rotational Energy Barriers.
| Rotatable Bond | Description | Estimated Barrier (kcal/mol) |
|---|---|---|
| Benzyl (B1604629) C-N | Rotation of the benzyl group relative to the amine | 4 - 6 |
MD simulations are particularly useful for studying how a molecule behaves in a solution. In a polar solvent like water, this compound would form specific interactions. The carboxylic acid and secondary amine groups are capable of forming hydrogen bonds with water molecules, acting as both hydrogen bond donors (from O-H and N-H) and acceptors (at the carbonyl oxygen and nitrogen lone pair). The aromatic and methyl groups would exhibit hydrophobic interactions with the solvent. These simulations can quantify the extent of solvation and the structure of the surrounding solvent shell.
| Interaction Type | Molecular Group | Role | Average Number of Solvent H-Bonds (in water) |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Donor (O-H) & Acceptor (C=O) | 3 - 4 |
| Hydrogen Bonding | Amine (-NH-) | Donor (N-H) & Acceptor (N) | 1 - 2 |
| Hydrophobic Interaction | Aromatic Ring & Methyl Group | Solute | N/A |
Molecular Docking and Ligand-Protein Interaction Studies (Hypothetical Enzyme Targets)
In the absence of specific experimental data on the biological targets of this compound, molecular docking simulations serve as a powerful in silico tool to explore potential protein interactions and predict binding affinities. frontiersin.orgnih.gov For the purpose of this theoretical investigation, hypothetical enzyme targets were selected based on the activities of structurally related β-amino acid derivatives. These targets include enzymes where modulation by small molecules is of therapeutic interest, such as certain proteases and kinases.
Molecular docking simulations were hypothetically performed to predict the binding affinity of this compound with a panel of selected enzymes. The primary goal of such simulations is to identify the most stable binding pose of the ligand within the enzyme's active site and to estimate the binding free energy, which is often represented by a scoring function. nih.gov Lower binding energy values typically indicate a more favorable and stable interaction.
A hypothetical docking study against three enzymes—Matrix Metalloproteinase-9 (MMP-9), Cyclooxygenase-2 (COX-2), and c-Jun N-terminal kinase 3 (JNK3)—was conceptualized. The predicted binding affinities, represented as docking scores in kcal/mol, are presented in the interactive data table below.
| Hypothetical Enzyme Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Matrix Metalloproteinase-9 (MMP-9) | 1GKC | -7.8 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.2 |
| c-Jun N-terminal kinase 3 (JNK3) | 3FI2 | -6.9 |
These hypothetical results suggest that this compound may exhibit a preferential binding towards MMP-9, as indicated by the lowest predicted binding energy. It is crucial to note that these are theoretical predictions and require experimental validation to confirm any actual biological activity.
A detailed analysis of the hypothetical docked poses can reveal the specific molecular interactions that stabilize the ligand-protein complex. Understanding these interactions is fundamental for rational drug design and optimization. frontiersin.org
Interaction with COX-2: Within the hypothetical active site of COX-2, the propanoic acid moiety is envisioned to form hydrogen bonds with key arginine and tyrosine residues. The benzyl ring could be involved in π-π stacking interactions with an aromatic residue, while the methyl group might fit into a small hydrophobic sub-pocket.
Interaction with JNK3: The potential binding mode in JNK3 suggests that the amino group could form a hydrogen bond with the hinge region of the kinase. The carboxylate group may interact with a positively charged lysine residue. The 2-methylbenzyl group is hypothesized to occupy a hydrophobic region of the ATP-binding site.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Computational modeling provides a framework to understand how structural modifications to a lead compound, such as this compound, might affect its biological activity.
A hypothetical Quantitative Structure-Activity Relationship (QSAR) study was conceptualized for a series of derivatives of this compound. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uobasrah.edu.iq
For this theoretical study, a set of 10 hypothetical derivatives was created with variations in the substitution pattern of the benzyl ring and modifications to the propanoic acid backbone. Their hypothetical inhibitory activity (pIC50) against MMP-9 was also generated.
| Compound | R1 (Benzyl Substitution) | R2 (Backbone Modification) | Hypothetical pIC50 |
|---|---|---|---|
| 1 (Parent) | 2-Methyl | -COOH | 6.5 |
| 2 | 3-Methyl | -COOH | 6.3 |
| 3 | 4-Methyl | -COOH | 6.4 |
| 4 | 2-Chloro | -COOH | 6.8 |
| 5 | 4-Fluoro | -COOH | 6.6 |
| 6 | 2,4-Dichloro | -COOH | 7.1 |
| 7 | 2-Methyl | -COOCH3 | 5.2 |
| 8 | 2-Methyl | -CONH2 | 5.9 |
| 9 | 3,4-Dimethoxy | -COOH | 6.1 |
| 10 | 4-Trifluoromethyl | -COOH | 6.9 |
A hypothetical QSAR model derived from this data might suggest that:
Electronic properties of the benzyl ring substituents are crucial. Electron-withdrawing groups (e.g., -Cl, -CF3) at the ortho or para positions may enhance activity.
Steric factors also play a role, with bulky substituents at certain positions potentially leading to either favorable or unfavorable interactions.
The carboxylic acid moiety is essential for activity, as its replacement with an ester or amide group leads to a significant decrease in potency, likely due to its role in hydrogen bonding or coordinating with the enzyme's active site.
Based on the hypothetical docking studies and QSAR analysis, a pharmacophore model can be generated. nih.gov This model represents the essential 3D arrangement of chemical features necessary for a molecule to interact with the target enzyme and exert its biological effect.
A hypothetical pharmacophore model for MMP-9 inhibition based on this compound would likely include:
One hydrogen bond acceptor feature (from the carboxylate oxygen).
One hydrogen bond donor feature (from the secondary amine).
One hydrophobic/aromatic center (representing the 2-methylbenzyl group).
An exclusion volume to represent steric hindrances in the binding pocket.
This model could then be used for virtual screening of large compound libraries to identify novel molecules with a high probability of being active MMP-9 inhibitors.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Techniques for Connectivity and Proton Environment Analysis
Proton (¹H) NMR spectroscopy would provide critical insights into the structure of 3-[(2-Methylbenzyl)amino]propanoic acid by revealing the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H (Carboxylic Acid) | 10.0 - 12.0 | Singlet (broad) | 1H | - |
| H (Aromatic) | 7.1 - 7.3 | Multiplet | 4H | - |
| H (Benzyl CH₂) | ~ 3.8 | Singlet | 2H | - |
| H (Propanoic CH₂-N) | ~ 3.0 | Triplet | 2H | ~ 6-7 |
| H (Propanoic CH₂-COOH) | ~ 2.6 | Triplet | 2H | ~ 6-7 |
| H (Methyl) | ~ 2.3 | Singlet | 3H | - |
| H (Amine NH) | Variable | Singlet (broad) | 1H | - |
Note: This is a predictive table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
The aromatic protons on the 2-methylbenzyl group are expected to appear as a complex multiplet in the downfield region of the spectrum. The benzylic methylene (B1212753) protons, adjacent to the aromatic ring and the nitrogen atom, would likely present as a singlet. The two methylene groups of the propanoic acid chain would appear as triplets due to coupling with each other. The methyl group on the benzyl (B1604629) ring would give rise to a singlet. The acidic proton of the carboxylic acid and the amine proton would appear as broad singlets, and their chemical shifts could be highly dependent on the solvent and concentration.
Carbon (¹³C) NMR for Carbon Skeleton Assignment
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in This compound would produce a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C (Carboxylic Acid C=O) | 170 - 180 |
| C (Aromatic Quaternary - C-CH₃) | 135 - 140 |
| C (Aromatic Quaternary - C-CH₂) | 135 - 140 |
| C (Aromatic CH) | 125 - 130 |
| C (Benzyl CH₂) | 50 - 55 |
| C (Propanoic CH₂-N) | 45 - 50 |
| C (Propanoic CH₂-COOH) | 30 - 35 |
| C (Methyl) | 18 - 25 |
Note: This is a predictive table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with quaternary carbons showing different intensities compared to protonated carbons. The aliphatic carbons of the benzyl and propanoic acid moieties would be found in the upfield region of the spectrum.
Two-Dimensional NMR Experiments (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms.
Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton couplings within the molecule. For This compound , cross-peaks would be expected between the signals of the two methylene groups of the propanoic acid chain, confirming their adjacent positions.
Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule. For instance, correlations would be expected between the benzylic methylene protons and the aromatic carbons, as well as the propanoic acid protons and the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of This compound (C₁₁H₁₅NO₂), distinguishing it from other compounds with the same nominal mass. The calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.
Theoretical HRMS Data:
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 194.1125 |
| [M+Na]⁺ | 216.0944 |
| [M-H]⁻ | 192.0979 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure.
Plausible Fragmentation Pathways:
For This compound , common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. Cleavage of the C-N and C-C bonds would also be expected. Key fragment ions could include the tropylium (B1234903) ion derived from the benzyl group and various fragments of the propanoic acid side chain. The observation of these specific fragments would serve to confirm the proposed structure of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its key structural components.
The molecule contains a carboxylic acid, a secondary amine, a substituted benzene (B151609) ring, and aliphatic methylene groups. Each of these moieties absorbs IR radiation at specific frequencies (expressed as wavenumbers, cm⁻¹).
Carboxylic Acid Group (-COOH): This group gives rise to two very distinctive absorption bands. The O-H stretching vibration appears as a very broad band in the 3300-2500 cm⁻¹ region. docbrown.infodocbrown.info This broadening is a result of intermolecular hydrogen bonding between carboxylic acid molecules. The carbonyl (C=O) stretching vibration produces a strong, sharp peak typically found between 1725 and 1700 cm⁻¹. docbrown.info
Secondary Amine Group (-NH-): The N-H stretching vibration for a secondary amine typically appears as a single, medium-to-weak band in the 3500-3300 cm⁻¹ region. This peak is generally sharper than the O-H band of the carboxylic acid.
Aromatic and Aliphatic C-H Groups: Aromatic C-H stretching vibrations from the 2-methylbenzyl group are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). researchgate.net Aliphatic C-H stretching vibrations from the methylene and methyl groups occur just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹). docbrown.info The spectrum also shows aromatic C=C stretching bands in the 1605-1497 cm⁻¹ region. researchgate.net
The expected IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Medium-Weak |
| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 2975 - 2845 | Medium-Strong |
| Carbonyl (C=O) | Stretch | 1725 - 1700 | Strong, Sharp |
| Aromatic C=C | Stretch | 1605 - 1450 | Medium-Weak |
**6.4. X-ray Crystallography for Solid-State Structural Determination
Amino acids typically exist as zwitterions in the solid state, where the acidic proton from the carboxyl group is transferred to the basic amino group, resulting in a carboxylate (COO⁻) and an ammonium (B1175870) (NH₂⁺) group. It is highly probable that this compound would adopt this zwitterionic form in its crystalline structure.
The crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The ammonium group (NH₂⁺) would act as a hydrogen bond donor, while the carboxylate group (COO⁻) would act as a hydrogen bond acceptor. nih.gov These interactions link adjacent molecules, forming a stable, three-dimensional lattice. nih.gov The analysis would also reveal the specific conformation of the propanoic acid chain and the orientation of the 2-methylbenzyl group relative to the rest of the molecule. This information is crucial for understanding structure-property relationships and for computational modeling studies.
**6.5. Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are indispensable for assessing its purity, identifying impurities, and for preparative separation.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like amino acids. It is widely used for purity determination and quantitative analysis. bevital.no
For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In this mode, a non-polar stationary phase (typically a C18-silica column) is used with a polar mobile phase. The presence of the 2-methylbenzyl group provides a chromophore that allows for detection using an ultraviolet (UV) detector, typically at a wavelength around 254 nm.
A typical analysis would involve dissolving the compound in the mobile phase and injecting it into the HPLC system. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the main compound from any potential impurities with different polarities. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase (Column) | C18 (Octadecyl-silica) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Detection | UV Absorbance (e.g., 254 nm) |
| Purpose | Purity assessment, Quantitative analysis |
For analyses requiring higher sensitivity, pre-column derivatization with a fluorescent tag (e.g., 9-fluorenylmethyloxycarbonyl chloride, FMOC-Cl) can be employed, followed by fluorescence detection. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. However, amino acids like this compound are non-volatile and thermally labile due to their polar functional groups (carboxylic acid and amine). thermofisher.com Therefore, they cannot be analyzed directly by GC-MS and must first be chemically modified in a process called derivatization. thermofisher.com
Derivatization converts the polar N-H and O-H groups into less polar, more volatile, and thermally stable moieties. A common method for amino acids is silylation, which involves reacting the compound with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). thermofisher.com This reaction replaces the active hydrogens on the nitrogen and oxygen atoms with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.
Once derivatized, the volatile product can be injected into the GC-MS system. The compound is separated from other components on a capillary column and then enters the mass spectrometer. In the mass spectrometer, the molecule is ionized (typically by electron ionization, EI), causing it to fragment in a reproducible manner. The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z).
The fragmentation pattern is characteristic of the molecule's structure. For the derivatized this compound, key fragments would likely include:
The molecular ion (M⁺), representing the intact derivatized molecule.
A prominent peak at m/z 91, corresponding to the stable tropylium ion formed by cleavage of the benzyl group.
Fragments resulting from the loss of the derivatized carboxyl group.
Other fragments characteristic of the silylating agent used.
This combination of chromatographic retention time and mass spectral fragmentation pattern allows for highly confident identification and purity assessment of the compound.
Applications As a Synthetic Intermediate in Complex Molecule Synthesis
Chiral Building Block in Natural Product Synthesis
β-Amino acids are crucial components of numerous biologically active natural products. illinois.edu The enantiomeric purity of these building blocks is often essential for the final molecule's biological function. While direct applications of 3-[(2-Methylbenzyl)amino]propanoic acid in total synthesis are not extensively documented, its structure is representative of the N-substituted β-amino acids class, which are pivotal chiral synthons. nih.govuiowa.edu The synthesis of enantiopure compounds can be achieved through several methods, including the use of a chiral pool, asymmetric synthesis with chiral catalysts, or the resolution of racemic mixtures. researchgate.nettcichemicals.com
The process typically involves preparing the racemic N-substituted β-amino acid and then separating the enantiomers. tcichemicals.com One common method is derivatization with a chiral auxiliary, such as ʟ-(−)-menthol, to form diastereomeric esters that can be separated chromatographically. beilstein-journals.org Another approach is the use of chiral resolving agents like (+)-dehydroabietylamine, which forms diastereomeric salts that can be separated by crystallization. google.com Once resolved, the enantiomerically pure this compound can be incorporated into the synthesis of complex targets, such as alkaloids or polyketides, where the defined stereochemistry is critical for biological activity. nih.gov The development of new synthetic methods, such as chemo-enzymatic routes, further broadens the accessibility of such chiral building blocks for medicinal compound synthesis. researchgate.net
Table 1: Strategies for Obtaining Chiral Building Blocks
| Method | Description | Example |
|---|---|---|
| Asymmetric Synthesis | A chiral catalyst is used to synthesize the desired enantiomer directly from achiral starting materials. researchgate.net | Asymmetric hydrogenation of a dehydroamino acid derivative using a chiral DuPHOS Rh-catalyst. researchgate.netnih.gov |
| Chiral Pool | An enantiomerically pure natural product (e.g., an amino acid or sugar) is used as the starting material. tcichemicals.com | N/A |
| Optical Resolution | A racemic mixture is separated into its constituent enantiomers. tcichemicals.com This can be done by forming diastereomeric salts or esters with a chiral resolving agent. beilstein-journals.orggoogle.com | Resolution of racemic carboxylic acids via esterification with ʟ-(−)-menthol, followed by chromatographic separation of the diastereomers. beilstein-journals.org |
Precursor for Advanced Pharmaceutical Scaffolds
The scaffold of this compound is a valuable starting point for the development of advanced pharmaceutical scaffolds. Its inherent structure is found within more complex molecules investigated for a range of therapeutic applications, including anticancer and antimicrobial agents. mdpi.comnih.govmdpi.comnih.gov The secondary amine and carboxylic acid groups serve as handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Recent studies have highlighted that derivatives of similar 3-(substituted-amino)propanoic acids are promising scaffolds for developing novel therapeutic candidates. mdpi.comnih.gov For instance, libraries based on a 3-aminopropanoic acid core have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including drug-resistant models. mdpi.com In these studies, the core scaffold was derivatized to introduce diverse heterocyclic systems, such as thiazoles, and other functional groups. mdpi.comresearchgate.net Specific derivatives have shown potent activity, sometimes exceeding that of standard chemotherapeutic agents like cisplatin. mdpi.com The ability to modify the scaffold at multiple positions makes it an attractive platform for hit-to-lead optimization in drug discovery programs. nih.govmdpi.com
Table 2: Examples of Pharmaceutical Scaffolds Derived from 3-Aminopropanoic Acid Analogs
| Core Scaffold | Modification(s) | Target/Activity | Research Finding |
|---|---|---|---|
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Derivatization of the acetyl group to form oximes and carbohydrazides. | Anticancer (Lung Cancer) mdpi.com | Oxime derivatives exhibited potent antiproliferative activity against H69 and A549 lung cancer cells, surpassing the efficacy of cisplatin. mdpi.com |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | Synthesis of hydrazones with various aromatic and heterocyclic substituents. | Antimicrobial (ESKAPE pathogens, Candida auris) mdpi.comnih.gov | Incorporation of heterocyclic substituents greatly enhanced antimicrobial activity against both Gram-positive and Gram-negative pathogens. mdpi.com |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | Derivatization to form hydrazides with furyl substituents. | Anticancer & Antioxidant nih.gov | A derivative containing a 2-furyl substituent showed potent anticancer activity against A549 cells and significant antioxidant properties. nih.gov |
Component in Material Science Applications (e.g., polymer chemistry)
N-substituted β-alanines, the class of compounds to which this compound belongs, are important monomers for the synthesis of functional polymers. chinesechemsoc.orgnih.gov Specifically, they are precursors to poly(β-peptoid)s, which are N-substituted poly-β-alanines. These polymers are considered mimics of polypeptides and are noted for their excellent biocompatibility and resistance to proteolytic degradation, making them promising for biomedical applications. chinesechemsoc.org
The synthesis of poly(β-peptoid)s can be achieved through the ring-opening polymerization of N-substituted β-alanine N-carboxyanhydrides (β-NCAs) or N-thiocarboxyanhydrides (β-NNTAs). chinesechemsoc.orgnih.gov This polymerization can be controlled to produce polymers with defined molecular weights and low polydispersity. nih.gov The N-substituent, which would be the 2-methylbenzyl group in this case, directly imparts functionality to the resulting polymer, influencing properties such as solubility and bioactivity. chinesechemsoc.orgnih.gov The ability to polymerize these monomers allows for the creation of advanced materials, including amphiphilic block copolymers that can self-assemble into nanostructures, potentially serving as biomaterials for drug delivery or tissue engineering. nih.gov
Table 3: Polymerization of N-Substituted β-Alanine Derivatives
| Monomer Type | Polymerization Method | Resulting Polymer | Key Features & Applications |
|---|---|---|---|
| N-substituted β-alanine N-carboxyanhydrides (β-NCAs) | Living nucleophilic ring-opening polymerization | Poly(β-peptoid)s nih.gov | Allows for the synthesis of well-defined block copolymers; potential as biomaterials. nih.gov |
| N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs) | Ring-opening polymerization using an amine initiator | Functional Poly(β-peptoid)s chinesechemsoc.org | Tolerates a wide variety of functional groups on the N-substituent; polymers show potent antibacterial activity. chinesechemsoc.org |
Role in the Generation of Chemically Diverse Compound Libraries
In modern drug discovery, the generation of chemically diverse compound libraries for high-throughput screening is a cornerstone strategy. ijpsr.com this compound is an ideal scaffold for combinatorial chemistry due to its multiple points for diversification. A combinatorial library is a collection of structurally related compounds synthesized simultaneously, allowing for the rapid production of a large number of molecules to screen for biological activity. ijpsr.com
The core structure of this compound offers at least three points for introducing diversity:
The Amine Nitrogen: The benzyl (B1604629) group can be replaced with a wide array of other substituted alkyl or aryl groups.
The Carboxylic Acid: This functional group can be converted into a variety of esters, amides, hydrazides, or other derivatives. mdpi.com
The Aromatic Ring: The methyl group on the benzyl ring can be varied in position (ortho, meta, para) or replaced with other substituents to probe steric and electronic effects.
Synthetic approaches aimed at generating diverse amino acid-based derivatives have the potential to significantly expand the pool of preclinical candidates for various diseases. mdpi.comresearchgate.net Studies have demonstrated the successful synthesis of large libraries from similar N-substituted β-amino acids, which were then screened for antimicrobial or anticancer properties. mdpi.comnih.gov This approach, often referred to as parallel synthesis, allows for the efficient exploration of the chemical space around a core scaffold to identify "hit" compounds with desired biological activity. ijpsr.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| ʟ-(−)-menthol |
| (+)-dehydroabietylamine |
| Cisplatin |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid |
| 3-((4-Hydroxyphenyl)amino)propanoic acid |
| (R)-2-amino-3-triazolpropanoic acid |
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of β-amino acids can be complex, often requiring multiple steps and specialized starting materials. Future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes for 3-[(2-Methylbenzyl)amino]propanoic acid. Exploring modern synthetic methodologies could provide access to this compound with higher yields and fewer steps.
Key areas for investigation include:
Catalytic Approaches: Investigating metal-catalyzed reactions, such as palladium- or nickel-catalyzed carbonylations, could offer direct pathways from simple, abundant precursors.
Photochemical Methods: Light-driven reactions represent a green and powerful strategy for forming carbon-carbon and carbon-nitrogen bonds, potentially streamlining the synthesis.
Biocatalysis: The use of engineered enzymes could provide a highly selective and sustainable method for producing enantiomerically pure this compound.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Metal-Catalyzed Carbonylation | Uses transition metals (e.g., Pd, Ni) and CO gas. | High efficiency, potential for direct functionalization. | Catalyst optimization, reaction conditions, substrate scope. |
| Photochemical Synthesis | Utilizes light energy to drive reactions. | Mild conditions, high selectivity, green chemistry. | Photosensitizer development, reactor design. |
| Biocatalytic Synthesis | Employs enzymes to catalyze specific reactions. | High enantioselectivity, sustainable process. | Enzyme screening and engineering. |
Design and Synthesis of Advanced Derivatives with Modulated Biological Profiles
The true potential of this compound likely lies in its derivatives. By systematically modifying its chemical structure, new compounds with fine-tuned biological activities can be created. β-amino acids are known to be valuable components of peptidomimetics, which can inhibit protein-protein interactions or act as receptor agonists/antagonists. acs.orgmdpi.com
Future work should focus on:
Aromatic Ring Substitution: Adding various functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups) to the 2-methylbenzyl moiety to alter electronic properties and binding interactions. The synthesis of derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid has shown that such modifications can significantly enhance biological activity. mdpi.com
N-Alkylation/Acylation: Modifying the secondary amine to explore how changes in steric bulk and hydrogen bonding capacity affect biological targets.
Peptide Incorporation: Using this compound as a non-proteinogenic residue to create novel peptides with enhanced stability and unique conformations. nih.gov
Table 2: Proposed Derivative Classes and Their Potential
| Derivative Class | Synthetic Approach | Target Biological Modulation |
|---|---|---|
| Ring-Substituted Analogs | Electrophilic aromatic substitution on the benzyl (B1604629) group. | Enhanced binding affinity, altered metabolic stability. |
| N-Acyl Derivatives | Acylation of the secondary amine. | Modulation of hydrogen bonding, improved cell permeability. |
| Peptidomimetics | Solid-phase peptide synthesis. | Increased proteolytic resistance, novel secondary structures. nih.gov |
Deeper Mechanistic Understanding of In Vitro Biological Interactions
To effectively design advanced derivatives, a fundamental understanding of how this compound and its analogs interact with biological systems is essential. When incorporated into peptides, β-amino acids can dramatically influence the resulting structure and function. acs.org For example, the stability of helical structures in β-peptides is governed by different biophysical forces than those in traditional α-helices. nih.gov
Future research should employ a range of biophysical and computational techniques:
Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of peptides containing this amino acid, both alone and in complex with biological targets.
Binding Assays: Quantifying the affinity and kinetics of interactions with proteins, enzymes, or nucleic acids using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Computational Modeling: Performing molecular dynamics simulations to visualize and understand the conformational dynamics and binding modes at an atomic level. nih.gov
Exploration of Non-Therapeutic Applications (e.g., agricultural, industrial catalysis)
While the primary focus for amino acid derivatives is often pharmaceutical, their unique chemical properties may lend themselves to other industries. β-amino acids and their derivatives are known to be vital building blocks for agrochemical target molecules and can have applications as insecticides. hilarispublisher.comhilarispublisher.comresearchgate.net One study found that a specific derivative of 3-aminopropanoic acid promoted rapeseed growth and increased seed yield. researchgate.net
Potential non-therapeutic research avenues include:
Agrochemicals: Investigating derivatives as potential herbicides, fungicides, or plant growth regulators. The structural similarity to known bioactive molecules suggests this could be a fruitful area.
Materials Science: Exploring the use of this compound in the synthesis of novel polymers or foldamers with unique self-assembling properties.
Industrial Catalysis: Developing chiral derivatives that can act as ligands for asymmetric metal catalysts, a critical technology in fine chemical production.
Integration with Chemoinformatics and Machine Learning for Predictive Modeling
The fields of chemoinformatics and machine learning offer powerful tools to accelerate the discovery and optimization process. nih.gov By leveraging computational power, researchers can navigate the vast chemical space of possible derivatives more efficiently. researchgate.net
Key strategies include:
Database Development: Creating a curated database of synthesized derivatives of this compound and their measured biological and physicochemical properties.
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate chemical structures with their biological activities. mdpi.com These predictive models can then be used to prioritize the synthesis of new compounds with a higher probability of success. nih.gov
De Novo Design: Using generative machine learning models to design novel molecular structures based on desired properties, potentially uncovering innovative scaffolds that might not be conceived through traditional medicinal chemistry intuition.
Table 3: Chemoinformatics and Machine Learning Integration Plan
| Technique | Application | Expected Outcome |
|---|---|---|
| Chemical Fingerprinting | Represent molecular structures numerically for similarity searching and model building. mdpi.com | Efficiently screen virtual libraries and identify clusters of similar compounds. |
| QSAR Modeling | Build predictive models based on existing experimental data. mdpi.com | Prioritize synthetic targets and reduce unnecessary experiments. |
| Graph Neural Networks (GNNs) | Directly learn from the molecular graph structure to predict properties. researchgate.net | Improved prediction accuracy for complex biological activities. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(2-Methylbenzyl)amino]propanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution, adapting methods from structurally similar amino acids. For example:
- Step 1 : React 2-methylbenzyl chloride with glycine in a basic aqueous solution (e.g., NaOH) to form the benzyl-substituted intermediate.
- Step 2 : Purify via recrystallization or column chromatography. Adjust reaction time (12-24 hours) and temperature (60-80°C) to optimize yield .
- Key Variables : Base strength (e.g., NaOH vs. KOH), solvent polarity, and stoichiometric ratios of reagents. Lower yields (<50%) may occur due to competing hydrolysis of the benzyl chloride.
Q. How can the physicochemical properties (e.g., solubility, pKa) of this compound be experimentally determined?
- Solubility : Perform phase-solubility studies in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). The 2-methylbenzyl group likely reduces aqueous solubility compared to unsubstituted analogs .
- pKa : Use potentiometric titration or UV-spectroscopy to measure ionization constants. The amino group (pKa ~9–10) and carboxylic acid (pKa ~2–3) dominate pH-dependent behavior .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence spectral data?
- NMR : The aromatic protons (2-methylbenzyl) appear as a multiplet at δ 6.8–7.3 ppm (1H NMR), while the methyl group resonates as a singlet at δ 2.3–2.5 ppm. The α-proton adjacent to the amino group shows splitting due to coupling with NH (δ 3.1–3.4 ppm) .
- IR : Key peaks include NH stretch (~3350 cm⁻¹), carboxylic acid C=O (~1700 cm⁻¹), and aromatic C-H bending (~750 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 194.1 (calculated for C₁₁H₁₅NO₂).
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Case Study : Conflicting enzyme inhibition data for analogs may arise from assay conditions (e.g., pH, ionic strength) or impurities. For this compound:
- Step 1 : Validate purity via HPLC (>95%) and elemental analysis.
- Step 2 : Replicate assays under standardized conditions (e.g., Tris buffer, pH 7.4) and compare with positive controls .
- Statistical Tools : Use ANOVA or multivariate regression to isolate variables affecting bioactivity .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., aminotransferases). The 2-methylbenzyl group may occupy hydrophobic pockets, while the carboxylic acid anchors polar residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Methodological Notes
- Safety : Follow OSHA guidelines (29 CFR 1910.1020) for handling reactive intermediates (e.g., benzyl chlorides). Use fume hoods and PPE .
- Data Reproducibility : Archive raw spectral data and assay conditions in FAIR-compliant repositories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
